2-amino-4-hydroxy-4-phenylbutanoic acid
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Overview
Description
Alpha-Amino-gamma-hydroxybenzenebutanoic acid is a non-proteinogenic amino acid that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features both an amino group and a hydroxy group attached to a benzenebutanoic acid backbone, making it a versatile molecule for chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a racemic imine, which provides high yield and enantiomeric excess . Another method includes the photocatalyzed intermolecular carboimination of alkenes, which is known for its mild reaction conditions and operational simplicity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) has also been explored for the preparation of this compound, although it presents certain challenges due to the compound’s structural complexity .
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-gamma-hydroxybenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted aromatic compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
Alpha-Amino-gamma-hydroxybenzenebutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor in enzyme-catalyzed reactions.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of 2-amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with active sites, modulating the enzyme’s activity .
Comparison with Similar Compounds
Alpha-Amino-gamma-hydroxybenzenebutanoic acid can be compared with other similar compounds such as gamma-aminobutyric acid (GABA) and alpha-aminoboronic acids. While GABA is primarily known for its role as an inhibitory neurotransmitter in the central nervous system, 2-amino-4-hydroxy-4-phenylbutanoic acid has broader applications in chemistry and industry. Alpha-aminoboronic acids, on the other hand, are used as bioactive agents and protease inhibitors, highlighting the unique structural and functional properties of this compound .
Conclusion
Alpha-Amino-gamma-hydroxybenzenebutanoic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable molecule for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) |
InChI Key |
WQLIGWIJZBHBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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